N(10)-Bromoacetyl-5,8-dideazafolic acid
Description
CB3717 is a quinazoline-based antifolate designed to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Unlike classical antifolates like methotrexate (MTX), which target dihydrofolate reductase (DHFR), CB3717 directly binds TS, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . Its structure includes a propargyl group at the N10 position and lacks the 5,8-dideaza modification, enhancing specificity for TS over DHFR . CB3717 demonstrated potent antitumor activity in preclinical models, including murine L1210 leukemia and human W1L2 lymphoblastoid cells, with IC50 values in the nanomolar range .
Properties
CAS No. |
101375-70-6 |
|---|---|
Molecular Formula |
C23H22BrN5O7 |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1 |
InChI Key |
WQQZMTLUQMKEPJ-KRWDZBQOSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)CBr |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
Synonyms |
N(10)-bromoacetyl-5,8-dideazafolic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Limitations
TS Overproduction : Primary resistance mechanism in CB3717-treated cells, with TS levels amplified up to 200-fold .
Polyglutamation: Critical for activity. CB3717 polyglutamates (tri-/tetra-glutamyl) are 66–101-fold more potent than monoglutamates .
Cross-Resistance : TS-amplified cells remain sensitive to 5-fluorodeoxyuridine (FdUrd) but resistant to DHFR inhibitors .
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